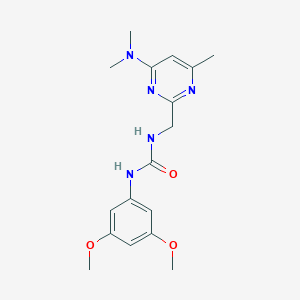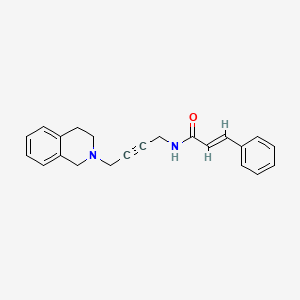
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide is an intriguing organic compound with a complex structure that incorporates both a dihydroisoquinoline ring and a cinnamamide moiety. This compound's unique structure opens the door to a variety of chemical reactions and applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide typically begins with the preparation of the key intermediates. The following synthetic route is commonly employed:
Synthesis of 3,4-dihydroisoquinolin-2(1H)-yl
Starting from isoquinoline, hydrogenation is performed under specific conditions to yield 3,4-dihydroisoquinoline.
Reacting 3,4-dihydroisoquinoline with propargyl bromide results in the formation of 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yne.
Formation of cinnamamide
Cinnamamide can be synthesized via the reaction of cinnamic acid with ammonia or an amine under appropriate conditions.
The reaction involves the activation of the carboxylic acid group, typically using coupling agents such as dicyclohexylcarbodiimide (DCC).
Coupling the two intermediates
The final step involves the coupling of 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yne with cinnamamide, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
While laboratory synthesis provides a pathway to the compound, industrial production would scale these processes using optimized conditions, catalysts, and reactors to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide undergoes several types of chemical reactions:
Oxidation
The dihydroisoquinoline moiety can be oxidized to form an isoquinoline derivative under controlled conditions.
Reduction
Reduction of the alkyne group within the compound can yield the corresponding alkene or alkane.
Substitution
Nucleophilic substitution reactions can be performed at the alkyne or dihydroisoquinoline positions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, nucleophiles like hydroxide ions, or specific catalysts.
Major Products
Oxidation: : Isoquinoline derivatives
Reduction: : Corresponding alkenes or alkanes
Substitution: : Varied substituted derivatives depending on the nucleophile.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide finds applications across several fields:
Chemistry
Used as an intermediate in organic synthesis for the development of new compounds.
Biology
Potential for use in biochemical assays to study enzyme interactions and inhibitor design.
Medicine
Exploration as a possible lead compound in drug design due to its complex structure and potential biological activity.
Industry
May be utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide typically involves:
Molecular Targets: : Likely targets include enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: : The compound may modulate specific biochemical pathways by binding to active sites or interacting with key molecular structures.
Comparison with Similar Compounds
Comparing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide with similar compounds highlights its uniqueness:
N-(4-(1,2,3,4-tetrahydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
Lacks the double bond present in the 3,4-dihydroisoquinoline moiety.
N-(4-(isoquinolin-2-yl)but-2-yn-1-yl)cinnamamide
Contains a fully unsaturated isoquinoline ring.
N-(4-(quinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
Replaces the isoquinoline with a quinoline structure.
Each of these compounds varies slightly in structure, altering their chemical reactivity and potential applications. The presence of the 3,4-dihydroisoquinoline ring in this compound sets it apart due to its unique combination of stability and reactivity.
Curious to dive deeper into any specific section or have more questions pop up about this fascinating compound?
Properties
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,14-18H2,(H,23,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJAUYUSHUKGN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2938706.png)
![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)
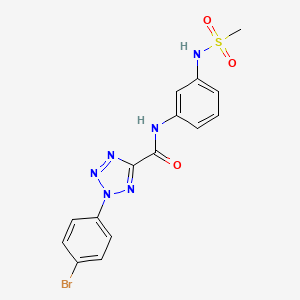
![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
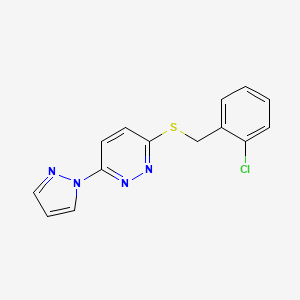
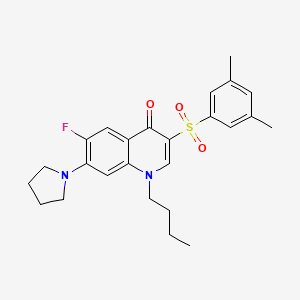
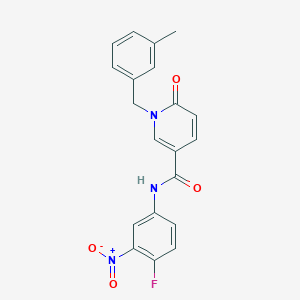
![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)
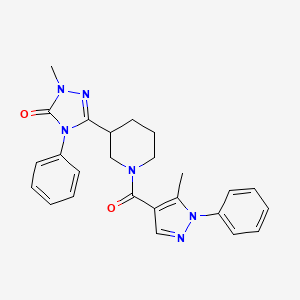
![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)
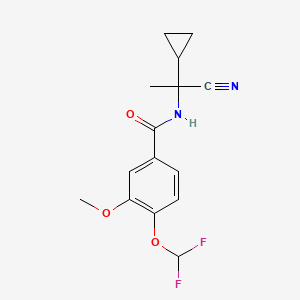
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)
